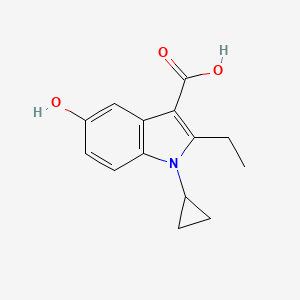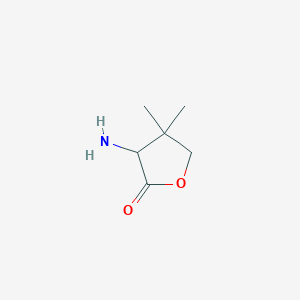![molecular formula C22H21NO4 B13252073 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13252073.png)
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The bicyclic structure of the azabicycloheptane moiety adds rigidity to the molecule, making it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the protection of the amine group with the Fmoc group. This can be achieved through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers allows for the efficient production of Fmoc-protected amino acids and peptides. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Hydrolysis: The ester linkage in the Fmoc group can be hydrolyzed under acidic conditions.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Peptide Coupling: Carbodiimides such as EDC or DCC, often in the presence of HOBt or HOAt.
Hydrolysis: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Fmoc Removal: The major product is the free amine.
Peptide Coupling: The major product is the peptide bond formation between amino acids.
Hydrolysis: The major product is the free carboxylic acid.
科学的研究の応用
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Widely used as a protecting group for amines in solid-phase peptide synthesis.
Drug Development: Used in the synthesis of peptide-based drugs and as a building block for complex organic molecules.
Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.
Material Science: Utilized in the development of novel materials with specific structural properties.
作用機序
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid primarily involves its role as a protecting group. The Fmoc group stabilizes the amine, preventing unwanted side reactions during peptide synthesis. Upon removal, the free amine can participate in further reactions, such as coupling with other amino acids to form peptides .
類似化合物との比較
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- Fmoc-2-nitro-L-phenylalanine
Uniqueness
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its rigid bicyclic structure, which imparts specific steric and electronic properties. This rigidity can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry .
特性
分子式 |
C22H21NO4 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22-10-9-14(11-22)12-23(22)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |
InChIキー |
YDTPAXDZUXCCLS-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC1CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


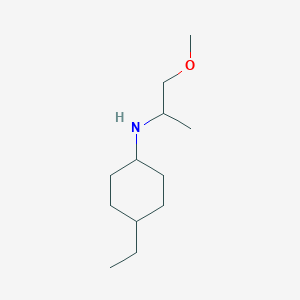
![tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate](/img/structure/B13251994.png)
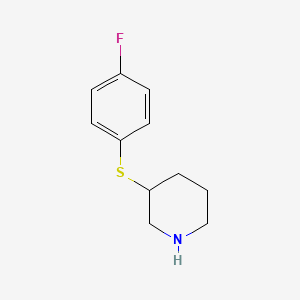
![tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate](/img/structure/B13252010.png)
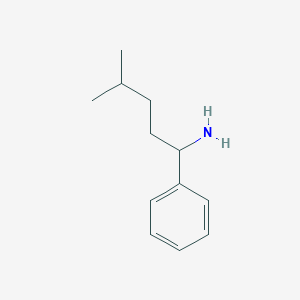



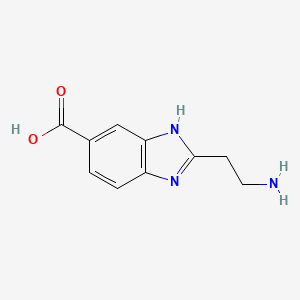
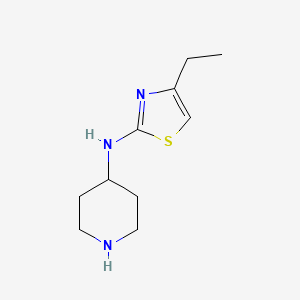
![3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B13252056.png)
